molecular formula C14H19FN2O2 B15239339 Benzyl cis-3-fluoro-4-(methylamino)piperidine-1-carboxylate

Benzyl cis-3-fluoro-4-(methylamino)piperidine-1-carboxylate

Cat. No.: B15239339
M. Wt: 266.31 g/mol
InChI Key: ABMWQTWKPOPMIO-QWHCGFSZSA-N
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Description

Benzylcis-3-fluoro-4-(methylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H19FN2O2 and a molecular weight of 266.31 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzylcis-3-fluoro-4-(methylamino)piperidine-1-carboxylate typically involves the reaction of benzylamine with cis-3-fluoro-4-(methylamino)piperidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Benzylcis-3-fluoro-4-(methylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzylcis-3-fluoro-4-(methylamino)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzylcis-3-fluoro-4-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Benzylcis-3-fluoro-4-(methylamino)piperidine-1-carboxylic acid
  • Benzyltrans-3-fluoro-4-(methylamino)piperidine-1-carboxylate
  • Benzylcis-3-chloro-4-(methylamino)piperidine-1-carboxylate

Uniqueness

Benzylcis-3-fluoro-4-(methylamino)piperidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

Molecular Formula

C14H19FN2O2

Molecular Weight

266.31 g/mol

IUPAC Name

benzyl (3S,4R)-3-fluoro-4-(methylamino)piperidine-1-carboxylate

InChI

InChI=1S/C14H19FN2O2/c1-16-13-7-8-17(9-12(13)15)14(18)19-10-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3/t12-,13+/m0/s1

InChI Key

ABMWQTWKPOPMIO-QWHCGFSZSA-N

Isomeric SMILES

CN[C@@H]1CCN(C[C@@H]1F)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CNC1CCN(CC1F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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